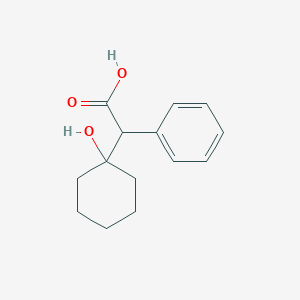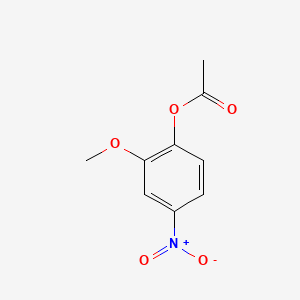
2-methoxy-4-nitrophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-nitrophenyl acetate: is an organic compound with the molecular formula C9H9NO5 It is a derivative of 4-nitrophenol, where the hydroxyl group is substituted with a methoxy group and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-nitrophenyl acetate typically involves the nitration of 2-methoxyphenol followed by acetylation. The nitration process can be carried out using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol. The desired 4-nitrophenol derivative is then separated and subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-methoxy-4-nitrophenyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to 2-methoxy-4-aminophenol acetate using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 2-Methoxy-4-aminophenol acetate.
Reduction: 2-Methoxy-4-aminophenol acetate.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-methoxy-4-nitrophenyl acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions. It acts as a substrate for enzymes such as carbonic anhydrase and glycosidases, helping to elucidate their mechanisms of action .
Medicine: The compound’s derivatives have potential therapeutic applications. For instance, its reduction product, 2-methoxy-4-aminophenol acetate, is explored for its antimicrobial and anti-inflammatory properties .
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of 2-methoxy-4-nitrophenyl acetate involves its interaction with specific molecular targets. For example, as a substrate for carbonic anhydrase, it undergoes hydrolysis to produce 2-methoxy-4-nitrophenol and acetic acid. This reaction helps in understanding the enzyme’s catalytic activity and its role in physiological processes .
Comparaison Avec Des Composés Similaires
- 2-Methoxy-5-nitrophenol acetate
- 4-Nitrophenol acetate
- 2-Nitrophenol acetate
Comparison: 2-methoxy-4-nitrophenyl acetate is unique due to the position of the methoxy and nitro groups on the benzene ring. This structural arrangement influences its reactivity and the types of reactions it undergoes. Compared to 2-Methoxy-5-nitrophenol acetate, the 4-nitro derivative exhibits different electronic properties, affecting its interaction with nucleophiles and electrophiles .
Propriétés
Numéro CAS |
108164-88-1 |
|---|---|
Formule moléculaire |
C9H9NO5 |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
(2-methoxy-4-nitrophenyl) acetate |
InChI |
InChI=1S/C9H9NO5/c1-6(11)15-8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3 |
Clé InChI |
DIKOVRNHZKVROR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride](/img/structure/B8790297.png)
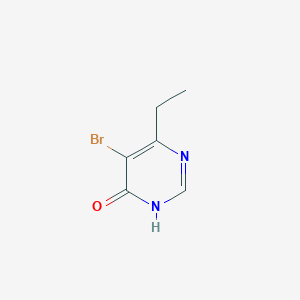
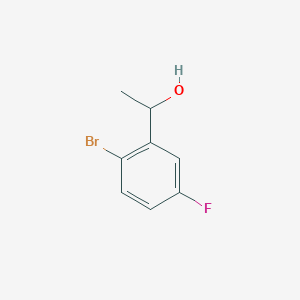
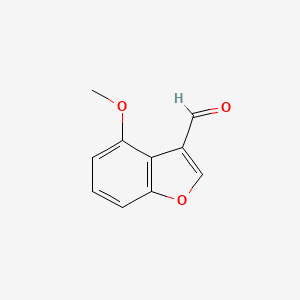
![6-(2-chloroethyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8790324.png)
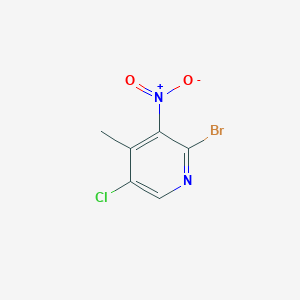
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B8790333.png)
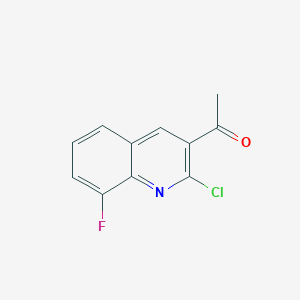

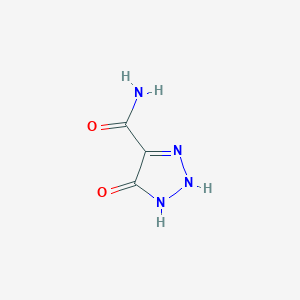
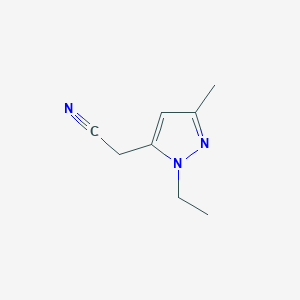
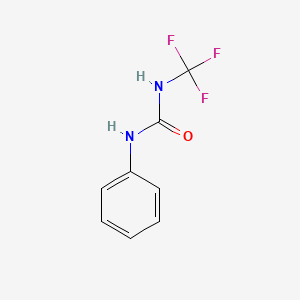
![4-Chloro-2-methylthiazolo[4,5-c]pyridine](/img/structure/B8790370.png)
